

Confirmed Chemical Data for Reaction Components

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Compound Focus: Nitrocyclopentane

CAS No.: 2562-38-1

Cat. No.: S1896577

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The following table summarizes the key properties of the starting materials, based on the search results.

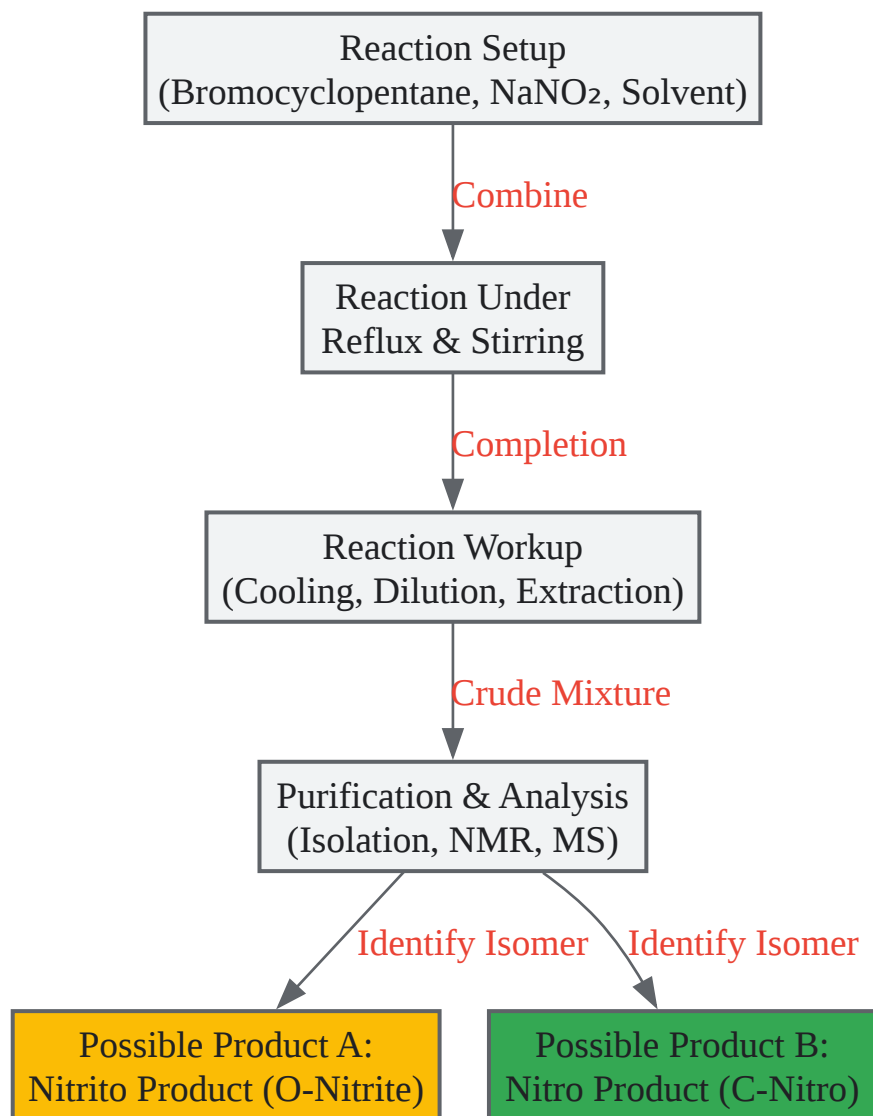
Compound	CAS Number	Molecular Formula / Weight	Key Properties & Hazards
Bromocyclopentane	137-43-9 [1]	C ₅ H ₉ Br / 149.03 [1]	Identified via NMR: ¹ H NMR (400 MHz, CDCl ₃) δ 4.45 (s, 1H), 2.05-2.12 (m, 2H), 1.65-1.89 (m, 6H) [1].

| **Sodium Nitrite** | 7632-00-0 [2] [3] | NaNO₂ / 68.9953 [2] | **Appearance:** White or slightly yellowish crystalline solid [2]. **Solubility:** 84.8 g/100 mL (water, 25°C) [2]. **Hazards:** Oxidizer, toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation [3]. |

Proposed Experimental Protocol and Workflow

Given the absence of a specific published procedure, this protocol is proposed based on the reactivity of alkyl halides with nitrite ions. The general reaction is a nucleophilic substitution where the nitrite ion (NO₂⁻) can attack the carbon bound to bromine. It is important to note that nitrite is an ambident nucleophile, meaning the reaction can yield both nitrite esters (O-alkylation) and nitro compounds (C-alkylation).

The workflow for this proposed synthesis and analysis can be visualized as follows:



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Detailed Synthesis Procedure

Title: Synthesis of Cyclopentyl Nitrito and/or Nitro Compounds from Bromocyclopentane and Sodium Nitrite

1. Reaction Setup

- **Materials:** Bromocyclopentane, sodium nitrite, anhydrous dimethylformamide (DMF), deionized water, diethyl ether, brine solution.

- **Equipment:** 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
- **Safety:** Perform all operations in a fume hood. Wear appropriate personal protective equipment (PPE) including nitrile gloves, lab coat, and safety goggles. Sodium nitrite is toxic and an oxidizer; avoid contact and inhalation of dust [3].

2. Procedure 1. In a 100 mL round-bottom flask, add bromocyclopentane (1.0 g, ~6.7 mmol) and sodium nitrite (0.93 g, ~13.4 mmol). 2. Add 30 mL of anhydrous DMF to the flask and attach the reflux condenser. 3. Stir the reaction mixture and heat to 80-90°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method. 4. After completion, cool the reaction mixture to room temperature. 5. Transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether. 6. Shake the funnel vigorously, allow the layers to separate, and drain off the aqueous layer. 7. Wash the organic layer twice with 30 mL of water, followed by a wash with 30 mL of brine to remove residual water and DMF. 8. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

3. Purification and Analysis * **Purification:** Purify the crude product using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the potential isomeric products. * **Analysis:** Identify and characterize the products using techniques such as: * **¹H NMR & ¹³C NMR:** Compare the spectra with the known NMR of the starting material [1] and literature data for cyclopentyl nitrite and nitrocyclopentane. * **Mass Spectrometry (MS):** Confirm the molecular weight of the products. * **Infrared (IR) Spectroscopy:** Look for characteristic stretches (N=O, N-O, C-N) to help distinguish between the O-nitrite and C-nitro isomers.

Key Considerations for Researchers

- **Regiochemistry:** The primary challenge is controlling the product distribution between the **O-nitrite** (cyclopentyl nitrite) and the **C-nitro** (nitrocyclopentane) compounds. The outcome is highly dependent on reaction conditions such as solvent polarity, temperature, and the presence of phase-transfer catalysts [2].
- **Safety and Handling:** A dedicated risk assessment is crucial.
 - **Sodium Nitrite:** Toxic if swallowed, causes skin and eye irritation [3].
 - **Nitrite Esters:** Compounds like alkyl nitrites are often volatile and can cause vasodilation and headaches. All products should be treated as potentially hazardous until characterized.
 - **Waste Disposal:** Dispose of contents/container in accordance with local, regional, national, and international regulations [3].

Research Path Forward

Since a direct synthesis protocol is not established, your research should focus on method development and optimization. Key parameters to systematically vary and study include:

- **Solvent Effects:** Test a range of solvents (e.g., acetonitrile, acetone, DMSO) to influence the O- vs. C-alkylation ratio.
- **Phase-Transfer Catalysis:** Employ catalysts like tetrabutylammonium bromide to enhance the reaction rate and potentially alter selectivity.
- **Temperature and Time:** Conduct kinetic studies to determine the optimal reaction window and its effect on the product ratio.
- **Analytical Method Development:** The LCTRS (Linear Calibration using Two Reference Substances) method could be adapted to develop a robust HPLC protocol for quantifying the reaction components and isomeric products, especially if reference standards are scarce [4].

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References

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3. NaNO₂, Sodium CAS 7632-00-0 Nitrite of Suppliers SDS [pharmacopeia.in]
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